molecular formula C17H25F3N2O2 B5650503 2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5650503
M. Wt: 346.4 g/mol
InChI Key: MEJSZOCWBIAIEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the target compound, typically involves complex organic reactions. For example, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives can be achieved via base-promoted double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, yielding high yields of the product with significant structural specificity (Islam et al., 2017). Another approach involves one-pot multicomponent reactions (MCRs) that allow the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, demonstrating the versatility and efficiency of such methods for generating complex spirocyclic structures (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR techniques are commonly employed to elucidate their structures, revealing key features such as the preferred conformation of the cyclohexanone unit and the nature of intermolecular interactions within the crystal lattice. For instance, studies have shown that cyclohexanone units often prefer a chair conformation, which is stabilized by various intermolecular interactions (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of diazaspiro[5.5]undecane derivatives are diverse, with their reactivity being influenced by the presence of functional groups and the spirocyclic structure. For example, the introduction of trifluoromethyl groups can significantly affect the molecule's reactivity and properties, leading to the formation of compounds with unique characteristics suitable for various applications (Li et al., 2014).

properties

IUPAC Name

2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N2O2/c18-17(19,20)8-5-14(23)21-9-1-6-16(11-21)7-4-15(24)22(12-16)10-13-2-3-13/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSZOCWBIAIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one

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